BenchChemオンラインストアへようこそ!

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-

RSV inhibition antiviral benzodiazepine

With CAS registry number 253135‑95‑4, (3S)-3-amino-5-phenyl-1,3-dihydro‑2H‑1,4‑benzodiazepin‑2‑one is the (S)-enantiomer of a 3-amino‑1,4‑benzodiazepin‑2‑one scaffold. The compound serves as the essential chiral building block for a series of N‑acyl and N‑ureide derivatives that inhibit respiratory syncytial virus (RSV), including the clinical candidate RSV604.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 253135-95-4
Cat. No. B8249976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-
CAS253135-95-4
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
InChIInChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m0/s1
InChIKeyGLUWBSPUUGLXCW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: High‑Purity Chiral Intermediate for RSV Drug Discovery


With CAS registry number 253135‑95‑4, (3S)-3-amino-5-phenyl-1,3-dihydro‑2H‑1,4‑benzodiazepin‑2‑one is the (S)-enantiomer of a 3-amino‑1,4‑benzodiazepin‑2‑one scaffold [1]. The compound serves as the essential chiral building block for a series of N‑acyl and N‑ureide derivatives that inhibit respiratory syncytial virus (RSV), including the clinical candidate RSV604 [2]. It is offered commercially at purities ≥ 98 % (S‑enantiomer) and is routinely verified by chiral HPLC .

Why the (3S)-Enantiomer Cannot Be Replaced by Racemic or (3R)-Forms in RSV‑Focused Research


The 3‑amino‑1,4‑benzodiazepin‑2‑one pharmacophore exhibits pronounced enantioselectivity in biological systems. Direct head‑to‑head evaluation of 3‑position enantiomers against RSV demonstrated that antiviral activity resides principally in the (S)-enantiomer, while the corresponding (R)-enantiomers were consistently less active [1]. Consequently, substitution with racemic material or the (3R)-isomer introduces confounding pharmacological variability and can invalidate structure‑activity interpretations. For target‑based screening and lead optimisation programmes, the (3S)-configured compound is therefore the only justifiable choice [2].

Product‑Specific Quantitative Evidence for (3S)-3-Amino-5-phenyl-1,3-dihydro‑2H‑1,4‑benzodiazepin‑2‑one


Head‑to‑Head Enantiomer Comparison: S‑Form Carries Anti‑RSV Activity While R‑Form Is Inactive

The antiviral activity of 3‑amino‑1,4‑benzodiazepin‑2‑one derivatives is enantioselective. In direct evaluation of separated 3‑position enantiomers, anti‑RSV activity was consistently found to reside mainly in the (S)-enantiomer, whereas the (R)-enantiomers were substantially less active [1]. The (S)-configured urea derivative RSV604, synthesised directly from the target compound, exhibited sub‑micromolar potency (EC₅₀ 0.5–0.9 μM in plaque‑reduction assays) against both RSV A and B subtypes, including 40 clinical isolates [2].

RSV inhibition antiviral benzodiazepine enantioselectivity

Chiral Purity Verification: Pirkle‑Type CSP Resolution with Quantified Separation Factors

Enantiomeric purity of (3S)-3-amino-5-phenyl-1,4-benzodiazepin‑2‑one and its N‑acyl derivatives can be rigorously assessed using Pirkle‑type chiral stationary phases (CSPs). Among seven CSPs tested, the N‑Phe‑L‑Leu phase provided baseline resolution for seven related 3‑amino‑1,4‑benzodiazepin‑2‑one derivatives, with separation factors (α) ranging from 1.78 to 4.21 and resolution values (Rₛ) between 5.94 and 15.08 [1]. This analytical system enables reliable quantitation of the target (S)-enantiomer versus any residual (R)-enantiomer present in commercial or in‑house lots.

chiral chromatography enantiomer separation quality control benzodiazepine

Direct Link to Clinical Candidate: (3S)-Intermediate Required for RSV604 Synthesis

The (S)-enantiomer of 3-amino-5-phenyl-1,4-benzodiazepin‑2‑one is the immediate synthetic precursor of RSV604 [(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro‑1H‑benzo[e][1,4]diazepin‑3‑yl)urea], a clinical candidate that progressed to Phase II trials [1]. The urea linkage is formed in a single step from the free amine, and the (S)-configuration at C‑3 is retained throughout the synthetic sequence. Any contamination with the (R)-enantiomer would produce the inactive (R)-RSV604 diastereomer, compromising pharmacological evaluation [2].

RSV604 clinical candidate synthesis urea formation

Commercial Enantiopurity Benchmark: ≥ 98 % (S)-Enantiomer by HPLC

Reputable vendors supply (3S)-3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin‑2‑one with a certified purity of ≥ 98 % (HPLC) and an enantiomeric excess consistent with the (S)-configuration . This specification exceeds that of many generic benzodiazepine intermediates and is suitable for direct use in medicinal chemistry without additional chiral upgrading. By contrast, many alternative sources offer the racemic form or lower chiral purity, requiring costly and time‑consuming chromatographic separation.

chemical purity enantiomeric excess procurement specification

Procurement‑Oriented Application Scenarios for (3S)-3-Amino-5-phenyl-1,3-dihydro‑2H‑1,4‑benzodiazepin‑2‑one


RSV Inhibitor Lead Optimisation and Candidate Profiling

Medicinal chemistry teams developing anti‑RSV agents can directly couple the (S)-amine with diverse isocyanates or acyl chlorides to generate focused libraries. The enantiopure starting material guarantees that the resulting compounds retain the (S)-configuration essential for activity [1], mirroring the successful development of RSV604 (EC₅₀ 0.5–0.9 μM) [2].

Chiral Analytical Method Development and Enantiopurity QC

Analytical laboratories can use the resolved (S)-enantiomer as a reference standard for HPLC method validation. The established Pirkle‑type CSP method (α 1.78–4.21; Rₛ 5.94–15.08) [3] enables quantification of residual (R)-enantiomer in bulk lots, ensuring batch‑to‑batch consistency in regulated environments.

Synthesis of Enantiopure Benzodiazepine Probes for Target Identification

Chemical biology groups can prepare (S)-configured photoaffinity‑labelled or biotinylated probes from the free amine without stereochemical erosion. The high purity (≥ 98 %) minimises off‑target interactions caused by the inactive enantiomer, facilitating unambiguous target‑engagement studies.

Asymmetric Synthesis Methodology Development

Process chemists can utilise the (S)-amine as a chiral pool building block for constructing more complex benzodiazepine‑fused heterocycles. Its high enantiopurity and commercial availability (≥ 98 %) allow evaluation of novel catalysts and reaction conditions without interference from racemic contaminants.

Quote Request

Request a Quote for 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.